Hymexazol
Overview
Description
Mechanism of Action
Hymexazol, also known as Hymexazole, is a systemic fungicide widely used in agriculture to control soil-borne diseases . This article will delve into the mechanism of action of this compound, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets pathogenic fungi, inhibiting their spore germination and normal growth . It is particularly effective against Fusarium, Aphanomyces, and Pythium species .
Mode of Action
This compound inhibits fungal growth by disrupting nucleic acid synthesis, specifically DNA and RNA synthesis . When applied to the soil, this compound can bind with inorganic metal salt ions such as iron and aluminum in the soil, enhancing its ability to inhibit the germination of pathogenic fungal spores .
Biochemical Pathways
This compound interferes with the biochemical pathways involved in nucleic acid synthesis, thereby inhibiting the growth of pathogenic fungi . In plants, this compound can metabolize into two glycosides, which can be absorbed and utilized by plants .
Pharmacokinetics
This compound is rapidly absorbed and distributed in the tissues . During a 96-hour period, 97% of the total radioactivity was excreted in the urine and 0.89% in the feces . This indicates that this compound has high bioavailability and is efficiently metabolized and excreted.
Result of Action
The result of this compound’s action is the inhibition of fungal growth, leading to the control of soil-borne diseases . It has been observed that this compound-linked chitosan derivatives exhibit stronger antifungal activity than chitosan alone .
Action Environment
The antifungal activity of this compound and its derivatives are influenced by many conditions, such as sample concentration, pH, molecular weight, and degree of deacetylation . Furthermore, there is a high potential for groundwater contamination by this compound, particularly from uses in glasshouse tomatoes .
Biochemical Analysis
Biochemical Properties
Hymexazol interacts with various enzymes and proteins in biochemical reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are still being researched. It is known that this compound influences cell function by exhibiting antifungal activity .
Molecular Mechanism
The molecular mechanism of this compound’s action involves its interaction with biomolecules in the cell. It is believed to exert its effects at the molecular level through enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Information on this compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects, as well as toxic or adverse effects at high doses, are still being investigated .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its effects on metabolic flux or metabolite levels are still being researched .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with various transporters or binding proteins. Its effects on localization or accumulation are still being investigated .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are still being researched. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Hymexazole can be synthesized through several methods. One common synthetic route involves the reaction of 3-methyl-2-butanone with hydroxylamine hydrochloride to form 3-methyl-2-butanone oxime, which is then cyclized to produce hymexazole . Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity. For example, Chinese manufacturers have achieved a purity of 99% for hymexazole, making it highly competitive in the global market .
Chemical Reactions Analysis
Hymexazole undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to be unstable at high temperatures, making direct gas chromatography analysis unsuitable . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Major products formed from these reactions include derivatives of hymexazole that retain its fungicidal properties .
Scientific Research Applications
Hymexazole has a wide range of scientific research applications. In agriculture, it is used as a soil disinfectant and plant growth regulator . It has also been studied for its antifungal activity against plant pathogenic fungi such as Rhizoctonia solani and Gibberella zeae . In addition, hymexazole has been used in the development of chitosan derivatives with enhanced antifungal properties . Its low toxicity and high effectiveness make it a valuable compound in various fields of research.
Comparison with Similar Compounds
Hymexazole is often compared to other oxazole fungicides due to its similar chemical structure and mode of action. Some similar compounds include oxolinic acid and flutolanil . hymexazole stands out due to its high purity, low toxicity, and broad-spectrum antifungal activity . Its unique ability to act as both a fungicide and a plant growth regulator further distinguishes it from other similar compounds .
Properties
IUPAC Name |
5-methyl-1,2-oxazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2/c1-3-2-4(6)5-7-3/h2H,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVPNLBXJKTABS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3032622 | |
Record name | Hymexazol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3032622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10004-44-1 | |
Record name | 3-Hydroxy-5-methylisoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10004-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hymexazol [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010004441 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hymexazol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217971 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hymexazol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3032622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-5-methylisoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.988 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYMEXAZOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20T2M875LO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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